molecular formula C24H20FNO4 B1337233 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid CAS No. 507472-14-2

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid

Cat. No. B1337233
M. Wt: 405.4 g/mol
InChI Key: ZZERQNLGPZUNLM-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H20FNO4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Peptide Synthesis

The Arndt-Eistert homologation method, applied to Fmoc-protected α-amino acids, facilitates the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids, which are crucial intermediates in peptide and protein engineering. This method has been successfully utilized to achieve high yields and purity in the synthesis of β-amino acids, indicating its utility in expanding the diversity of amino acids available for peptide synthesis (Ellmerer-Müller et al., 1998).

Solid-Phase Peptide Synthesis (SPPS)

In solid-phase syntheses of β-peptides, Fmoc-protected β2-homoamino acids are key components. The preparation of these amino acids involves a diastereoselective amidomethylation process, which is critical for the synthesis of peptides containing non-standard amino acids. This process enables the large-scale preparation of Fmoc-β2hXaa-OH, which is essential for the synthesis of β-peptides with potential therapeutic applications (Šebesta & Seebach, 2003).

Enzyme-Activated Surfactants

Fmoc-protected amino acids have also found applications in the field of nanotechnology, particularly in the dispersion of carbon nanotubes (CNTs). N-Fluorenyl-9-methoxycarbonyl-protected amino acids serve as surfactants for CNTs, facilitating their homogeneous dispersion in aqueous media. This is achieved through enzymatically activated surfactants that enable on-demand dispersion of CNTs under physiological conditions, highlighting the versatility of Fmoc-protected amino acids beyond peptide synthesis (Cousins et al., 2009).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZERQNLGPZUNLM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427505
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid

CAS RN

507472-14-2
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-fluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507472-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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